molecular formula C18H13F3N4O2S2 B2418016 N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392290-97-0

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2418016
CAS No.: 392290-97-0
M. Wt: 438.44
InChI Key: FTTAOPLJNSWGFV-UHFFFAOYSA-N
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Description

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an anilino group, and a trifluoromethyl benzamide moiety

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S2/c19-18(20,21)12-6-4-5-11(9-12)15(27)23-16-24-25-17(29-16)28-10-14(26)22-13-7-2-1-3-8-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTAOPLJNSWGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Attachment of Trifluoromethyl Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a trifluoromethyl benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-benzamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide:

Uniqueness

The presence of the trifluoromethyl group in N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics may enhance its potential as a therapeutic agent and its versatility in various scientific research applications.

Biological Activity

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a novel compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a trifluoromethyl group, suggest significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H12F3N4O2S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on anticancer and antimicrobial properties. Below are key findings from recent studies regarding its biological activity:

Biological Activity Target Mechanism
AntitumorBreast cancer cells (MCF-7, SK-BR-3)Inhibits cell proliferation by targeting EGFR and HER-2 pathways
AntimicrobialVarious bacterial strainsDisrupts bacterial cell wall synthesis and function
AntifungalFungal pathogensInhibits fungal growth through interference with cell membrane integrity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, affecting signal transduction pathways critical for cell growth and survival.
  • Cellular Disruption : The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound:

  • A study demonstrated that derivatives of thiadiazole exhibited excellent anti-proliferation abilities against various cancer cell lines. Specifically, the compound showed significant inhibitory effects on breast cancer cells (MCF-7 and SK-BR-3), particularly against SK-BR-3 cells .

Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against several bacterial strains:

  • Research indicated that compounds with similar structural motifs were effective against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
  • Introduction of Anilino Group : An aniline derivative is introduced through nucleophilic substitution.
  • Coupling with Trifluoromethyl Benzoyl Chloride : The final step involves coupling the thiadiazole derivative with trifluoromethyl benzoyl chloride under basic conditions .

Q & A

Q. What are the key steps in synthesizing N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core, followed by sulfanyl linkage and benzamide coupling. Key steps include:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with POCl₃ (e.g., 90°C for 3 hours) .

Sulfanyl group introduction : Reaction of intermediates with mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .

Benzamide coupling : Activation of carboxylic acid groups (e.g., using EDCl/HOBt) for amide bond formation with anilines .
Optimization : Monitor reactions via TLC/HPLC, adjust solvent polarity (e.g., acetonitrile for faster kinetics ), and control temperature to minimize side products. Purify via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : Confirm functional groups (e.g., trifluoromethyl at ~110-120 ppm in ¹³C NMR) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H⁺] peaks) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

Q. What are the documented biological activities of structurally similar thiadiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial activity : Test via broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : Screen cytotoxicity using MTT assays on cancer cell lines (e.g., MDA-MB-231, PC3) .
  • Enzyme inhibition : Evaluate kinase (e.g., abl/src) inhibition via fluorescence-based ATPase assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use UCSF Chimera or AutoDock to predict binding modes to targets (e.g., tyrosine kinases). Focus on key interactions:
  • Trifluoromethyl groups with hydrophobic pockets .
  • Thiadiazole sulfur interactions with catalytic residues .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with IC₅₀ values from bioassays .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :
  • Structural validation : Re-synthesize disputed compounds and confirm structures via X-ray crystallography (e.g., resolve discrepancies between "4-phenoxy" vs. "2-phenoxy" isomers ).
  • Assay standardization : Re-test activity under controlled conditions (e.g., uniform cell culture media, ATP concentrations in kinase assays) .

Q. How can researchers optimize ADMET properties while retaining potency?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to improve solubility without disrupting thiadiazole-mediated target binding .
  • Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and modify labile sites (e.g., methyl groups on phenyl rings) .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models are suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • In vitro :
  • Apoptosis assays (Annexin V/PI staining) .
  • Cell cycle analysis (flow cytometry with propidium iodide) .
  • In vivo :
  • Xenograft models (e.g., nude mice with implanted MDA-MB-231 tumors) .
  • Pharmacokinetic profiling (plasma/tissue distribution via LC-MS) .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Methodological Answer :
  • Activation issues : Switch coupling reagents (e.g., HATU instead of EDCl for sterically hindered amines) .
  • Solvent optimization : Use DCM/THF mixtures to improve reactant solubility .
  • Temperature control : Perform reactions at 0–4°C to suppress hydrolysis .

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